molecular formula C10H9Cl4NO B12529224 2,2,2-Trichloro-N-[2-(4-chlorophenyl)ethyl]acetamide CAS No. 860436-77-7

2,2,2-Trichloro-N-[2-(4-chlorophenyl)ethyl]acetamide

Cat. No.: B12529224
CAS No.: 860436-77-7
M. Wt: 301.0 g/mol
InChI Key: CCHVWVMYUOFRFK-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-N-[2-(4-chlorophenyl)ethyl]acetamide is a chemical compound with the molecular formula C10H9Cl4NO It is known for its unique structure, which includes a trichloroacetamide group and a chlorophenyl ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trichloro-N-[2-(4-chlorophenyl)ethyl]acetamide typically involves the reaction of trichloroacetyl chloride with 2-(4-chlorophenyl)ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloro-N-[2-(4-chlorophenyl)ethyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different substituents on the trichloroacetamide group, while reduction can produce partially or fully dechlorinated compounds .

Scientific Research Applications

2,2,2-Trichloro-N-[2-(4-chlorophenyl)ethyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce trichloroacetamide groups into target molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2,2-Trichloro-N-[2-(4-chlorophenyl)ethyl]acetamide involves its interaction with specific molecular targets. The trichloroacetamide group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can affect various cellular pathways, including signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trichloro-N-[2-(4-chlorophenyl)ethyl]acetamide is unique due to its combination of a trichloroacetamide group and a chlorophenyl ethyl group. This structure provides a balance of reactivity and stability, making it suitable for a wide range of applications in scientific research .

Properties

CAS No.

860436-77-7

Molecular Formula

C10H9Cl4NO

Molecular Weight

301.0 g/mol

IUPAC Name

2,2,2-trichloro-N-[2-(4-chlorophenyl)ethyl]acetamide

InChI

InChI=1S/C10H9Cl4NO/c11-8-3-1-7(2-4-8)5-6-15-9(16)10(12,13)14/h1-4H,5-6H2,(H,15,16)

InChI Key

CCHVWVMYUOFRFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)C(Cl)(Cl)Cl)Cl

Origin of Product

United States

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